Cas no 29345-14-0 (3-phenylbicyclo2.2.1heptan-2-amine hydrochloride)
3-phenylbicyclo2.2.1heptan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptan-2-amine,3-phenyl-, hydrochloride (1:1)
- 2-Norbornanamine,3-phenyl-, hydrochloride (7CI,8CI)
- Bicyclo[2.2.1]heptan-2-amine, 3-phenyl-, hydrochloride(9CI)
- H 475
- 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
- 3-Phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride
- 3-phenylbicyclo2.2.1heptan-2-amine hydrochloride
-
- Inchi: 1S/C13H17N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H
- InChI Key: VLKPTISODKVICJ-UHFFFAOYSA-N
- SMILES: Cl.NC1C(C2C=CC=CC=2)C2CCC1C2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Topological Polar Surface Area: 26
3-phenylbicyclo2.2.1heptan-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM446417-1g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 95%+ | 1g |
$1745 | 2023-03-06 | |
| Enamine | EN300-1720699-0.05g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 0.05g |
$338.0 | 2023-09-20 | ||
| Enamine | EN300-1720699-0.1g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 0.1g |
$505.0 | 2023-09-20 | ||
| Enamine | EN300-1720699-0.25g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 0.25g |
$721.0 | 2023-09-20 | ||
| Enamine | EN300-1720699-0.5g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 0.5g |
$1136.0 | 2023-09-20 | ||
| Enamine | EN300-1720699-1.0g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 1g |
$1458.0 | 2023-05-27 | ||
| Enamine | EN300-1720699-2.5g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1720699-5.0g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 5g |
$4226.0 | 2023-05-27 | ||
| Enamine | EN300-1720699-10.0g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 10g |
$6266.0 | 2023-05-27 | ||
| Enamine | EN300-1720699-1g |
3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
29345-14-0 | 1g |
$1458.0 | 2023-09-20 |
3-phenylbicyclo2.2.1heptan-2-amine hydrochloride Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-phenylbicyclo2.2.1heptan-2-amine hydrochloride
Comprehensive Overview of 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. 29345-14-0)
The compound 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. 29345-14-0) is a structurally unique bicyclic amine derivative that has garnered significant interest in pharmaceutical and chemical research. Its distinctive bicyclo[2.2.1]heptane framework, coupled with a phenyl substituent, makes it a valuable scaffold for drug discovery and material science applications. Researchers often explore its potential as a building block for central nervous system (CNS) therapeutics, owing to its ability to modulate neurotransmitter activity. The hydrochloride salt form enhances its solubility, facilitating its use in various experimental and industrial settings.
In recent years, the demand for novel amine derivatives like 3-phenylbicyclo[2.2.1]heptan-2-amine has surged, driven by advancements in medicinal chemistry and neuroscience. This compound is frequently discussed in forums and publications focusing on neuropharmacology and drug design. Its structural resemblance to other bioactive molecules, such as adamantane derivatives, has sparked curiosity about its potential applications in treating neurological disorders. Users searching for "bicyclic amines in drug development" or "CAS 29345-14-0 uses" will find this compound particularly relevant.
The synthesis of 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves multi-step organic reactions, including Diels-Alder cycloaddition and reductive amination. These methods are well-documented in academic literature, making the compound accessible to synthetic chemists. Its chirality also opens doors for enantioselective synthesis, a hot topic in modern asymmetric catalysis. Researchers often inquire about "efficient synthesis routes for bicyclic amines" or "chiral resolution techniques," highlighting the compound's relevance in cutting-edge chemistry.
From a commercial perspective, CAS No. 29345-14-0 is supplied by several specialty chemical vendors, catering to the needs of pharmaceutical intermediates and research laboratories. Quality control measures, such as HPLC purity analysis and NMR characterization, ensure its suitability for high-value applications. The compound's stability under standard storage conditions further enhances its practicality. Searches for "reliable suppliers of 3-phenylbicycloheptane amines" or "technical data sheets for CAS 29345-14-0" reflect the market's interest in this niche chemical.
Beyond its pharmaceutical potential, 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride has also been explored in material science. Its rigid bicyclic structure contributes to the development of high-performance polymers and liquid crystals. This interdisciplinary appeal aligns with trending searches like "amine-based functional materials" or "bicyclic compounds in nanotechnology." As industries prioritize sustainable and innovative materials, this compound's versatility positions it as a candidate for future breakthroughs.
In summary, 3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS No. 29345-14-0) represents a fascinating intersection of chemistry, biology, and materials engineering. Its structural uniqueness, synthetic accessibility, and multidisciplinary applications make it a subject of ongoing research and commercial interest. Whether for neuropharmaceutical innovation or advanced material design, this compound continues to captivate scientists and industry professionals alike.
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